Cas no 5941-49-1 ((2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester)

(2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester is a conjugated triene ester with a defined (E,E,E)-configuration, offering utility as a synthetic intermediate in organic and medicinal chemistry. Its extended π-conjugated system enhances reactivity in cycloaddition and polymerization reactions, making it valuable for constructing complex molecular frameworks. The ethyl ester group improves solubility in organic solvents, facilitating handling in synthetic applications. The compound’s structural rigidity and stereochemical purity are advantageous for studying photochemical properties or as a precursor for bioactive molecule development. Its well-characterized structure ensures reproducibility in research settings, particularly in studies involving polyene systems or conjugated dienophiles.
(2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester structure
5941-49-1 structure
Product Name:(2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester
CAS No:5941-49-1
MF:C10H14O2
MW:166.216963291168
CID:1614797
Update Time:2025-06-15

(2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 1-(biphenyl-4-ylcarbonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
    • ethanone, 1-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1-piperazinyl]-2-(4-methoxyphenoxy)-
    • ethyl (2E,4E,6E)-octa-2,4,6-trienoate
    • 2,4,6-Octatrienoic acid, ethyl ester, (2E,4E,6E)-
    • (2E,?4E,?6E)?-2,?4,?6-?Octatrienoic Acid Ethyl Ester
    • (2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester
    • Inchi: 1S/C10H14O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,5-9H,4H2,1-2H3/b5-3+,7-6+,9-8+
    • InChI Key: ASAFWGADVGGPDB-HBJGMSRDSA-N
    • SMILES: C(OCC)(=O)/C=C/C=C/C=C/C

Computed Properties

  • Exact Mass: 430.18938
  • Monoisotopic Mass: 430.189257
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 597
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1

Experimental Properties

  • Density: 1.214
  • Boiling Point: 672.8°C at 760 mmHg
  • Flash Point: 360.7°C
  • Refractive Index: 1.604
  • Solubility: 可溶于氯仿、二氯甲烷、乙酸乙酯、
  • PSA: 59.08

(2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O238980-50mg
(2E,​4E,​6E)​-2,​4,​6-​Octatrienoic Acid Ethyl Ester
5941-49-1
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$ 110.00 2023-09-06
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O238980-250mg
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$ 391.00 2023-09-06
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O238980-500mg
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O238980-1g
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O238980-1000mg
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(2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester Related Literature

Additional information on (2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester

Recent Advances in the Study of (2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester (CAS: 5941-49-1)

The compound (2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester (CAS: 5941-49-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the role of (2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester as a key intermediate in the synthesis of bioactive molecules. Its conjugated triene structure makes it a valuable scaffold for the development of novel anti-inflammatory and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on NF-κB signaling pathways, suggesting its potential in treating chronic inflammatory diseases.

In addition to its anti-inflammatory properties, (2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester has shown promise in oncology research. A preclinical study conducted by researchers at the University of Tokyo revealed that this compound can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic proteins. The study, published in Cancer Research, also noted its selective cytotoxicity towards cancer cells while sparing normal cells, a highly desirable trait for anticancer agents.

The synthesis and optimization of (2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester have also been a focus of recent research. A 2022 paper in Organic Letters described a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions. This method not only improves the efficiency of production but also allows for the introduction of various functional groups, enabling the creation of diverse derivatives for further biological evaluation.

Despite these promising findings, challenges remain in the development of (2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester-based therapeutics. Issues such as poor solubility and metabolic stability need to be addressed through structural modifications. Recent work published in Bioorganic & Medicinal Chemistry Letters has explored the use of prodrug strategies to enhance the pharmacokinetic properties of this compound, with encouraging results in animal models.

Looking ahead, the unique structural features and demonstrated biological activities of (2E,4E,6E)-2,4,6-Octatrienoic Acid Ethyl Ester position it as a compelling candidate for further drug discovery efforts. Future research directions may include comprehensive structure-activity relationship studies, mechanism of action elucidation, and translational research to evaluate its clinical potential. The compound's versatility as a building block for bioactive molecules suggests it will remain an important focus in chemical biology and medicinal chemistry research in the coming years.

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